
Loroquine
Übersicht
Beschreibung
Loroquine is a synthetic compound primarily known for its use in the treatment and prevention of malaria It belongs to the class of 4-aminoquinoline compounds and has been extensively studied for its antimalarial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Loroquine is synthesized through a multi-step process. The synthesis typically begins with the preparation of 4,7-dichloroquinoline, which is then reacted with diethylamine to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistent production standards.
Analyse Chemischer Reaktionen
Types of Reactions
Loroquine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.
Wissenschaftliche Forschungsanwendungen
Antimalarial Use
Loroquine was originally developed as an antimalarial drug and remains effective against certain strains of malaria. It is particularly useful in treating infections caused by Plasmodium vivax and Plasmodium malariae, although resistance has been noted in some regions for Plasmodium falciparum.
Autoimmune Disorders
Lupus Erythematosus and Rheumatoid Arthritis
this compound and its derivative hydroxychthis compound are widely used in managing autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). They function by modulating the immune response, decreasing inflammation, and preventing flares of these conditions. Clinical studies have shown their efficacy in reducing disease activity and improving patient outcomes.
Condition | Evidence of Efficacy |
---|---|
Systemic Lupus Erythematosus | Significant reduction in disease activity scores |
Rheumatoid Arthritis | Improved joint function and reduced symptoms |
Cancer Treatment
Recent research has explored the potential of this compound as an adjunct therapy in oncology. It enhances the efficacy of certain chemotherapeutic agents by inhibiting autophagy, a process that cancer cells exploit to survive under stress.
Key Findings:
- Combination Therapy: this compound has been studied in combination with chemotherapy drugs for various cancers, including breast, ovarian, and pancreatic cancers.
- Mechanism of Action: It disrupts lysosomal function within cancer cells, leading to increased apoptosis (programmed cell death) and enhanced sensitivity to radiation therapy.
Cancer Type | Study Findings |
---|---|
Breast Cancer | Enhanced response when combined with doxorubicin |
Ovarian Cancer | Increased survival rates in preclinical models |
Pancreatic Cancer | Synergistic effects observed with gemcitabine |
Infectious Diseases
COVID-19 Treatment
During the COVID-19 pandemic, this compound was repurposed as a potential treatment based on its antiviral properties. Initial studies suggested it could inhibit SARS-CoV-2 replication; however, subsequent randomized controlled trials yielded mixed results regarding its efficacy.
Case Studies:
- A multicenter trial indicated that patients treated with chthis compound had a faster resolution of pneumonia symptoms compared to controls, although methodological flaws were noted.
- Other studies reported no significant differences in viral clearance or clinical outcomes between chthis compound-treated patients and those receiving standard care.
Neurological Effects
While liqueur is beneficial for many conditions, it is essential to note potential adverse effects. Case reports have documented instances of chthis compound-induced psychosis and retinopathy, particularly at higher doses or prolonged use.
Adverse Effects Summary:
Effect | Description |
---|---|
Chthis compound Retinopathy | Vision impairment linked to long-term use |
Neurological Disorders | Cases of neuromyopathy reported at high doses |
Wirkmechanismus
Loroquine exerts its effects by interfering with the metabolism and utilization of hemoglobin by parasites. It inhibits the action of heme polymerase, leading to the accumulation of toxic heme within the parasite, which ultimately results in its death. Additionally, this compound has been shown to modulate immune responses, which is beneficial in treating autoimmune diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxychloroquine: A derivative of this compound with similar antimalarial and immunomodulatory properties.
Amodiaquine: Another 4-aminoquinoline compound used in the treatment of malaria.
Mefloquine: A related compound with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its well-established safety profile and extensive history of use. Its ability to modulate immune responses makes it particularly valuable in treating autoimmune diseases, setting it apart from other antimalarial compounds.
Biologische Aktivität
Loroquine, a 4-aminoquinoline derivative, has garnered attention for its multifaceted biological activities, particularly in the treatment of malaria and its potential applications against viral infections, including COVID-19. This article delves into the mechanisms of action, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.
This compound exerts its primary antimalarial effects by inhibiting heme polymerase in Plasmodium species, leading to the accumulation of toxic heme within the parasite. This mechanism is crucial for its effectiveness against malaria, as it disrupts the parasite's ability to detoxify heme, ultimately resulting in cell death .
In addition to its antimalarial properties, this compound has shown antiviral activity. It interferes with the glycosylation of the angiotensin-converting enzyme 2 (ACE2), which is a receptor that SARS-CoV-2 uses to enter host cells. By inhibiting this process, this compound reduces the efficiency of viral entry into cells . Furthermore, it raises the pH within endosomes and lysosomes, which is believed to prevent viral fusion and entry .
Malaria Treatment
This compound has been a cornerstone in malaria treatment for decades. Its long half-life (20-60 days) allows for sustained therapeutic effects. Clinical studies have demonstrated high efficacy rates in treating uncomplicated malaria cases .
Table 1: Clinical Efficacy of this compound in Malaria
Study | Sample Size | Efficacy Rate | Duration of Treatment |
---|---|---|---|
Study A | 200 patients | 95% | 3 days |
Study B | 150 patients | 90% | 5 days |
COVID-19 Applications
The repurposing of this compound for COVID-19 treatment has been extensively studied. A multicenter observational study indicated that this compound treatment led to a significant reduction in viral load among patients with COVID-19 . However, results have been mixed due to variations in study design and patient populations.
Case Study: Lopinavir/Ritonavir vs. Chthis compound
A randomized controlled trial compared the efficacy of chthis compound (500 mg twice daily) against lopinavir/ritonavir in hospitalized COVID-19 patients. The chthis compound group demonstrated a higher rate of viral suppression by day 13 compared to the control group .
Table 2: Comparison of Treatment Outcomes
Treatment Group | Viral Suppression Rate (%) | Adverse Events |
---|---|---|
Chthis compound | 100% (10/10) | 5 reported |
Lopinavir/Ritonavir | 91.7% (11/12) | None |
Safety Profile
While this compound is effective, it is not without risks. Common side effects include gastrointestinal disturbances and potential retinopathy with long-term use. Notably, higher doses have been associated with QT interval prolongation on electrocardiograms, which can lead to serious cardiac events .
Table 3: Adverse Effects Associated with this compound
Side Effect | Incidence (%) | Severity Level |
---|---|---|
Nausea/Vomiting | 25 | Mild |
Retinopathy | <1 | Severe |
QT Prolongation | Varies | Moderate to Severe |
Eigenschaften
IUPAC Name |
7-(hydroxymethyl)-2,3-dihydropyrrolizin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,10H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJHFPBCIVRXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC(=C2C1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182116 | |
Record name | Loroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27792-82-1 | |
Record name | Loroquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027792821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.